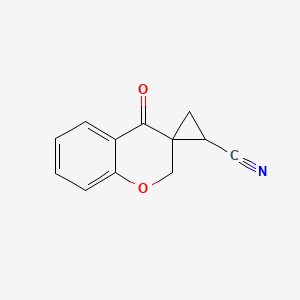
beta-(Spirocyanocyclopropyl)-chromanone
Descripción general
Descripción
Beta- (Spirocyanocyclopropyl)-chromanone is a novel synthetic compound with a wide range of potential applications in the scientific research field. It is a derivative of chromanone, a class of compounds that are known for their antioxidant properties. This compound has been shown to have a variety of effects on biochemical and physiological processes, and its potential for use in laboratory experiments has been explored in recent years.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Beta-lactam fused spiroisoxazolidine chromanones, including variants of beta-(Spirocyanocyclopropyl)-chromanone, have been synthesized and evaluated for antimicrobial activities. Some of these compounds showed good antibacterial and antifungal activities, highlighting their potential in combating human and plant pathogens (Arumugam et al., 2010).
Synthetic and Drug Design Applications
The chroman-4-one scaffold, to which beta-(Spirocyanocyclopropyl)-chromanone belongs, is significant in heterocyclic chemistry and drug discovery. These compounds are valuable intermediates and building blocks in organic synthesis and drug design due to their structural diversity (Emami & Ghanbarimasir, 2015).
Catalytic and Chemical Reactions
In research exploring organocatalytic reactions, chromanone-based spirocyclohexaneoxindoles, related to beta-(Spirocyanocyclopropyl)-chromanone, have been synthesized. These reactions yield products with complex structures, which can be useful in further chemical studies (Zuo et al., 2019).
Enantioselective Synthesis
Enantioselective synthesis of spirocyclic aminochroman derivatives has been achieved using methodologies related to beta-(Spirocyanocyclopropyl)-chromanone. This work contributes to the development of spirocyclic compounds, which are important in medicinal chemistry (Pavé et al., 2003).
Construction of Spiro Compounds
Spiro compounds, including those derived from chromanone, have been synthesized using a catalyst-free tandem process. These methods are valued for their atom- and step-economy, and they produce compounds with excellent stereocontrol (Liu, Wang, & Wang, 2020).
Propiedades
IUPAC Name |
4-oxospiro[2H-chromene-3,2'-cyclopropane]-1'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c13-6-8-5-12(8)7-15-10-4-2-1-3-9(10)11(12)14/h1-4,8H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEMFZYSNHCBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12COC3=CC=CC=C3C2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-(Spirocyanocyclopropyl)-chromanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036772.png)
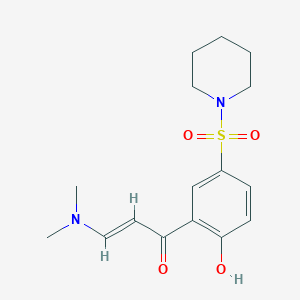
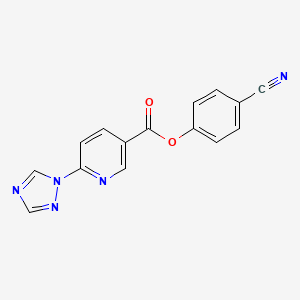
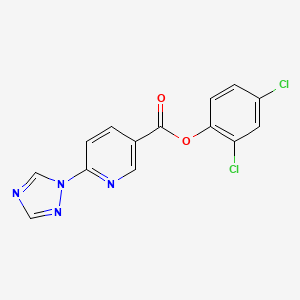
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036782.png)
![1-[3-Chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036783.png)
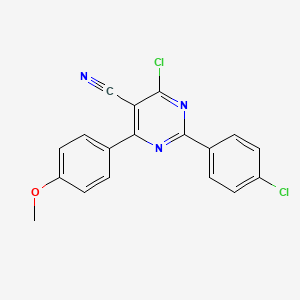

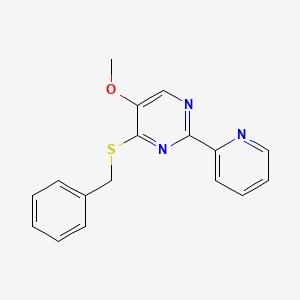
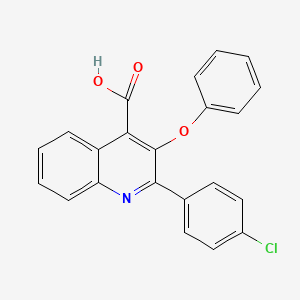
![4-(3-chloro-1-benzothiophen-2-yl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B3036790.png)
![2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B3036793.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3036794.png)